Product packaging for Heptadecanoic Acid(Cat. No.:CAS No. 68424-37-3)

Heptadecanoic Acid

Cat. No.: B7802110
CAS No.: 68424-37-3
M. Wt: 270.5 g/mol
InChI Key: KEMQGTRYUADPNZ-UHFFFAOYSA-N
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Description

Classification and General Research Context of Odd-Chain Saturated Fatty Acids (OCS-FAs)

Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. wikipedia.org They are fundamental components of lipids and play crucial roles in energy storage and cellular structure. wikipedia.org Fatty acids are classified based on the length of their carbon chain and the presence or absence of double bonds. wikipedia.org

Most naturally occurring fatty acids have an even number of carbon atoms. wikipedia.org Those with an odd number of carbon atoms are termed odd-chain saturated fatty acids (OCS-FAs). wikipedia.orgwikipedia.org Heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0) are the most well-known OCS-FAs. wikipedia.org

The general research context for OCS-FAs has evolved significantly. Initially considered minor components of human tissues with plasma concentrations of less than 1% of total fatty acids, they are now recognized for their potential biological significance. mdpi.comspandidos-publications.comresearchgate.net Research has explored their origins, which can be both from dietary intake (exogenous) and through internal production (endogenous). nih.govnih.gov Ruminant dairy products and meat are primary dietary sources of this compound. foodb.caatamanchemicals.com

Recent studies have investigated the association between circulating levels of OCS-FAs and various health outcomes. nih.govresearchgate.net This has led to a deeper examination of their metabolism and potential roles in cellular processes. nih.gov The metabolic pathway of OCS-FAs differs slightly from that of even-chain fatty acids, particularly in the final stages of β-oxidation. researchgate.netwikipedia.org This distinction has prompted further investigation into the unique biological functions of these fatty acids.

Table 1: Classification of Fatty Acids

ClassificationDescriptionExamples
By Chain Length
Short-Chain Fatty Acids (SCFAs)Aliphatic tails of five or fewer carbons. wikipedia.orgButyric acid
Medium-Chain Fatty Acids (MCFAs)Aliphatic tails of 6 to 12 carbons. wikipedia.org
Long-Chain Fatty Acids (LCFAs)Aliphatic tails of 13 to 21 carbons. wikipedia.orgThis compound, Palmitic acid, Stearic acid
Very Long-Chain Fatty Acids (VLCFAs)Aliphatic tails of 22 or more carbons. wikipedia.orgTricosanoic acid, Pentacosanoic acid
By Saturation
Saturated Fatty AcidsNo double bonds in the aliphatic chain. wikipedia.orgThis compound, Palmitic acid, Stearic acid
Unsaturated Fatty AcidsOne or more double bonds in the aliphatic chain. wikipedia.orgOleic acid, Linoleic acid
By Carbon Chain Number
Even-Chain Fatty AcidsEven number of carbon atoms. wikipedia.orgPalmitic acid (C16), Stearic acid (C18)
Odd-Chain Saturated Fatty Acids (OCS-FAs)Odd number of carbon atoms. wikipedia.orgwikipedia.orgPentadecanoic acid (C15), this compound (C17)

Detailed Research Findings

Recent research has shed light on the multifaceted role of this compound in various biological contexts. Studies have moved beyond its use as a simple biomarker for dairy fat intake to exploring its direct effects on cellular and metabolic processes. atamankimya.comnih.gov

One area of significant findings is in metabolic health. Research involving dolphins suggested a link between higher levels of this compound in the blood and lower levels of insulin (B600854) and triglycerides. sciencedaily.com A subsequent study on dolphins with metabolic syndrome showed that a diet enriched with this compound led to a reversal of this condition. sciencedaily.com

In the realm of oncology, studies have investigated the effects of this compound on cancer cells. Research on non-small-cell lung cancer (NSCLC) cells indicated that this compound could inhibit cell proliferation and enhance the effectiveness of the cancer drug gefitinib. spandidos-publications.com Specifically, it was found to be the most effective among several saturated fatty acids in inhibiting the growth of certain lung cancer cell lines. spandidos-publications.com Further investigation revealed that it could suppress a key signaling pathway involved in cancer cell survival and led to the accumulation of another fatty acid, 10-cis-heptadecenoic acid, in the cancer cells. spandidos-publications.com Similarly, studies on pancreatic cancer cells have shown that this compound can induce apoptosis (programmed cell death) and increase the sensitivity of these cells to the chemotherapy drug gemcitabine (B846). nih.gov It was found to be more cytotoxic to pancreatic cancer cells than other fatty acids like pentadecanoic acid, palmitic acid, stearic acid, oleic acid, and linoleic acid. nih.gov Research on breast cancer stem-like cells also demonstrated that this compound exhibited cytotoxic effects. mdpi.com

The metabolism of this compound itself has been a subject of study. It has been observed that this compound is less readily used for β-oxidation (the process of breaking down fatty acids for energy) compared to even-chain fatty acids. nih.gov It can be elongated into very-long-chain fatty acids or shortened to produce propionyl-coenzyme A, which can enter the citric acid cycle to support energy metabolism. nih.govnih.gov

Table 2: Summary of Recent Research Findings on this compound

Research AreaKey FindingsCell/Animal Model
Metabolic Health Higher blood levels associated with lower insulin and triglycerides. sciencedaily.comDolphins
Diet enriched with this compound reversed metabolic syndrome. sciencedaily.comDolphins
Oncology (Lung Cancer) Inhibited proliferation of non-small-cell lung cancer (NSCLC) cells. spandidos-publications.comPC-9 and PC-9/GR cells
Enhanced the cytotoxic effect of gefitinib. spandidos-publications.comPC-9 and PC-9/GR cells
Suppressed the phosphoinositide 3-kinase/Akt signaling pathway. spandidos-publications.comPC-9 and PC-9/GR cells
Oncology (Pancreatic Cancer) Induced apoptosis in pancreatic cancer cells. nih.govPanc-1 and MIA PaCa-2 cells
Enhanced chemosensitivity to gemcitabine. nih.govMIA PaCa-2 cells
Exerted stronger cytotoxic effects compared to several other fatty acids. nih.govPanc-1 and MIA PaCa-2 cells
Oncology (Breast Cancer) Exerted selective cytotoxic effects in breast cancer stem-like cells. mdpi.comMCF-7/SC cells
Metabolism Less preferred for β-oxidation compared to even-numbered fatty acids. nih.govMice
Can be elongated to very-long-chain fatty acids or shortened to yield propionyl-CoA. nih.govnih.govGeneral metabolism

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B7802110 Heptadecanoic Acid CAS No. 68424-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptadecanoic acid
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InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)
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InChI Key

KEMQGTRYUADPNZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C17H34O2
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Related CAS

1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt)
Record name Margaric acid
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DSSTOX Substance ID

DTXSID5021596
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Molecular Weight

270.5 g/mol
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Physical Description

Liquid, Other Solid, Solid; [Merck Index], Solid
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Boiling Point

363.00 to 364.00 °C. @ 760.00 mm Hg
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Solubility

4.2 mg/L @ 25 °C (exp)
Record name Heptadecanoic acid
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CAS No.

506-12-7, 63399-94-0, 67701-03-5, 68424-37-3
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Record name HEPTADECANOIC ACID
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Melting Point

61.3 °C
Record name Heptadecanoic acid
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Occurrence and Biological Distribution of Heptadecanoic Acid

Natural Presence in Biological Sources

Heptadecanoic acid is found across different domains of life, from bacteria to plants and animals. Its presence is often in trace amounts compared to more common even-chain fatty acids.

Ruminant-Derived Lipids (e.g., Milk Fat, Meat Fat)

This compound is notably present in the fat and milk of ruminants, such as cows, sheep, and goats. atamankimya.comatamanchemicals.comfoodb.ca Its origin in these animals is primarily from the microbial fermentation that occurs in the rumen. nih.govgrazingguide.net Rumen microorganisms synthesize odd-chain fatty acids, which are then incorporated into the animal's tissues and milk. grazingguide.netmdpi.com

The concentration of this compound in ruminant-derived products can vary. For instance, conventionally produced cow's milk contains approximately 0.54% of total fatty acids as this compound. nih.gov Some studies report that it constitutes about 0.61% of milk fat and 0.83% of ruminant meat fat. atamankimya.comatamanchemicals.comfoodb.ca These levels, while relatively low, are significant enough for this compound to be considered a biomarker for the consumption of dairy and ruminant fat in humans. nih.govcreative-proteomics.com

Table 1: this compound Content in Ruminant-Derived Products

Product Average this compound Content (% of total fatty acids)
Cow's Milk (Conventional) 0.54% nih.gov
Milk Fat 0.61% atamankimya.comatamanchemicals.comfoodb.ca
Ruminant Meat Fat 0.83% atamankimya.comatamanchemicals.comfoodb.ca

Plant-Based Origins (e.g., Specific Plant Species)

While less common in plants than in ruminant fats, this compound is present in certain plant species. atamankimya.com It is generally found in trace amounts in most vegetable fats and oils. atamanchemicals.com For example, the fruit of the durian species Durio graveolens contains fats with up to 2.2% this compound. atamanchemicals.com It has also been identified in the trunkwood and bark of Erythrina crista-galli. foodb.ca Additionally, small quantities have been reported in some common vegetables like cabbage and cucumber, as well as in rapeseed (canola) oil. nih.gov The waxy surfaces of leaves can also contain significant amounts of iso-fatty acids, a category that can include this compound derivatives. caymanchem.com

Marine Organism Contributions (e.g., Fish Oils, Marine Invertebrates)

This compound is also a constituent of lipids in various marine organisms. atamankimya.com It can be found in small amounts in certain fish oils and marine invertebrates. atamankimya.com For example, a study of 34 marine fish species from the Mediterranean Sea identified this compound in concentrations ranging from 0.31% to 1.84% of the total fatty acids. nih.gov Some fish, like mullet, have been noted to have higher levels of this fatty acid. sciencedaily.com It is also a common component of the lipids in organisms such as the Portuguese man-of-war (Physalia physalis) and has been found in various molluscs. foodb.cabioflux.com.ro

Distribution within Biological Tissues and Biofluids

In humans, this compound is distributed across various tissues and can be detected in several biofluids. foodb.ca Its presence in the human body is largely attributed to dietary intake, particularly from ruminant fats. foodb.canp-mrd.org

This compound has been identified in adipose tissue, where its concentration can serve as a long-term biomarker for milk fat intake. atamankimya.comfoodb.ca It is also found in skeletal muscle. foodb.ca Research has shown its presence in various human biofluids, including blood (plasma and erythrocytes), saliva, urine, and feces. foodb.ca

Studies have reported the following approximate percentages of this compound in different human samples:

Serum: 0.37% mdpi.comresearchgate.net

Adipose tissue: 0.34% mdpi.comresearchgate.net

Erythrocytes (Red Blood Cells): 0.45% mdpi.comresearchgate.net

Human hindmilk: 0.57% researchgate.net

The ratio of pentadecanoic acid (C15:0) to this compound (C17:0) in human plasma is approximately 1:2, which differs from the roughly 2:1 ratio found in dairy fat, suggesting potential endogenous metabolic pathways for these fatty acids in humans. mdpi.comresearchgate.net

Table 2: Approximate this compound (C17:0) Content in Human Tissues and Biofluids

Tissue/Biofluid Approximate C17:0 Content (% of total fatty acids)
Serum 0.37% mdpi.comresearchgate.net
Adipose Tissue 0.34% mdpi.comresearchgate.net
Erythrocytes 0.45% mdpi.comresearchgate.net
Human Hindmilk 0.57% researchgate.net

Biosynthesis and Metabolic Pathways of Heptadecanoic Acid

Endogenous Metabolic Pathways

While once considered primarily of exogenous origin, it is now evident that heptadecanoic acid can be synthesized within the body through several metabolic routes.

Propionate-Initiated Fatty Acid Synthesis

The de novo synthesis of odd-chain fatty acids, including this compound, utilizes propionyl-CoA as a primer instead of the acetyl-CoA used for even-chain fatty acids. wikipedia.orgmdpi.com Propionyl-CoA, a three-carbon molecule, is elongated by the fatty acid synthase (FAS) complex through the sequential addition of two-carbon units from malonyl-CoA. mdpi.com This process results in the formation of odd-chain fatty acids like pentadecanoic acid (C15:0) and this compound (C17:0). mdpi.com The initial evidence for this pathway came from observations in individuals with rare genetic disorders such as propionic acidemia and methylmalonic acidemia, where impaired metabolism of propionyl-CoA leads to elevated levels of C15:0 and C17:0 in various tissues. nih.gov

Alpha-Oxidation and Decarboxylation Mechanisms

Alpha-oxidation is a metabolic process that shortens a fatty acid by one carbon atom. researchgate.netbyjus.com This pathway is particularly important for the breakdown of branched-chain fatty acids like phytanic acid, but it can also act on straight-chain fatty acids. researchgate.netbyjus.comwikipedia.org In this process, the fatty acid is first hydroxylated at the alpha-carbon, followed by the removal of the original carboxyl group. researchgate.net This mechanism can convert an even-chain fatty acid into an odd-chain fatty acid. For instance, the alpha-oxidation of stearic acid (C18:0) can lead to the formation of this compound (C17:0). scispace.comrsc.orgscispace.com Studies in differentiating human adipocytes have shown an increase in odd-chain fatty acids, suggesting that alpha-oxidation contributes to their endogenous production. researchgate.netmdpi.com Further evidence comes from the observation that the ratio of C15:0 to C17:0 in human plasma is approximately 1:2, which differs from the roughly 2:1 ratio found in dairy fat, a primary dietary source, pointing towards an endogenous synthesis pathway. researchgate.netmdpi.com

Amino Acid Catabolism as Precursors

The catabolism of certain amino acids provides precursors for the synthesis of odd-chain fatty acids. Specifically, the breakdown of the branched-chain amino acids valine and isoleucine, as well as methionine and threonine, generates propionyl-CoA. nih.govplos.orgnih.govresearchgate.net This propionyl-CoA can then enter the fatty acid synthesis pathway as a primer, leading to the production of this compound. nih.govplos.orgnih.gov Studies using 13C-labeled tracers have demonstrated that valine and isoleucine contribute significantly to the lipogenic propionyl-CoA pool in adipocytes, which is then used for the synthesis of odd-chain fatty acids like C15:0 and C17:0. nih.govplos.org

Peroxisomal Oxidation Processes

Peroxisomes are cellular organelles that play a crucial role in various metabolic processes, including the oxidation of fatty acids. annualreviews.orgnih.govfrontiersin.org They are involved in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by the more common beta-oxidation pathway due to its methyl branch. byjus.comwikipedia.org The alpha-oxidation of phytanic acid yields pristanic acid, which can then undergo beta-oxidation within the peroxisome. wikipedia.orgportlandpress.com This process can generate propionyl-CoA. wikipedia.orgportlandpress.com Additionally, peroxisomes are involved in the alpha-oxidation of straight-chain fatty acids, a process that can lead to the formation of odd-chain fatty acids from even-chain fatty acids. mdpi.com The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), located in peroxisomes, is involved in this one-carbon chain shortening process. mdpi.commdpi.com

Microbial Contributions to this compound Genesis

The gut microbiota, particularly in ruminant animals, is a significant source of this compound.

Rumen Microbiota Fermentation and Fatty Acid Synthesis

In ruminants, the fermentation of dietary components by the diverse microbial population in the rumen produces large amounts of volatile fatty acids, including propionate (B1217596). mdpi.comnih.gov This propionate serves as a primary precursor for the synthesis of odd-chain fatty acids by rumen bacteria. mdpi.comscielo.org.mx These bacteria incorporate odd-chain fatty acids, such as this compound, into their cell membranes. mdpi.commdpi.com Consequently, milk and meat from ruminants are rich sources of these fatty acids for human consumption. scielo.org.mx The composition of the diet, particularly the ratio of forage to concentrate, influences the rumen microbial population and, therefore, the profile of odd-chain fatty acids produced. scielo.org.mx For example, bacteria like Selenomonas ruminantium and Butyrivibrio fibrisolvens are known to produce significant amounts of C17:0. nih.govcambridge.org

Gastrointestinal Microbiota Influence on Host Lipid Profiles

The gastrointestinal microbiota plays a significant role in host metabolism, including the modulation of lipid profiles. The synthesis of odd-chain fatty acids (OCFAs), such as this compound, can be influenced by the metabolic activity of gut bacteria. mdpi.comnih.gov The primary mechanism involves the production of short-chain fatty acids (SCFAs), particularly propionate (propionic acid), through the fermentation of dietary fibers. nih.gov Propionyl-CoA, derived from propionate, can serve as a primer for fatty acid synthesis, leading to the formation of OCFAs like pentadecanoic acid (C15:0) and this compound (C17:0), in contrast to the typical synthesis of even-chain fatty acids which uses acetyl-CoA. nih.govwikipedia.orgmdpi.com The bacteria in the gut of ruminant animals, for instance, produce large quantities of propionate that is then absorbed and metabolized by the host. atamanchemicals.com

Studies in rodents that were fed dietary fiber showed an increase in both SCFAs, including propionic acid, and in plasma phospholipid concentrations of C15:0 and C17:0. nih.gov However, the direct contribution of gut microbiota to circulating this compound levels in humans is complex and appears to be dependent on dietary context. nih.gov

Research comparing germ-free (GF) mice with conventional (CONV) mice has provided further insights. One study found that on a standard chow diet, which was high in propionate, hepatic OCFA levels were highest in GF mice and decreased with increasing microbiota complexity. nih.govmdpi.com This suggests that when dietary propionate is abundant, the gut microbiota may not be the primary driver of hepatic OCFA levels. mdpi.com Conversely, on a high-fat diet with inulin (B196767) to stimulate fermentation, hepatic OCFA levels were positively correlated with cecal propionate produced by the microbiota. nih.govmdpi.com These findings indicate that the influence of bacterial propionate production on hepatic OCFA formation can be masked by dietary propionate intake. nih.govmdpi.com Another investigation involving germ-free mice concluded that circulating levels of C15:0 and C17:0 were not significantly influenced by the gut microbiota, suggesting that dietary intake and endogenous synthesis are more substantial contributors. cam.ac.ukresearchgate.net

The gut microbiota can also more broadly affect host lipid metabolism by influencing the expression of genes involved in lipogenesis and fatty acid oxidation. ocl-journal.orgfrontiersin.org For example, the microbiota can suppress circulating inhibitors of lipoprotein lipase, which affects the deposition of triglycerides in adipocytes. ocl-journal.org Imbalances in gut microbiota composition have been associated with altered serum free fatty acid profiles and changes in the production of SCFAs. frontiersin.org

Table 1: Influence of Gut Microbiota on this compound (C17:0) Levels in Animal Studies

Study Focus Animal Model Key Findings Reference
Microbiota Complexity and Diet Germ-free vs. Conventional Mice On a chow diet, hepatic OCFA levels were highest in germ-free mice. On a high-fat diet, OCFA levels correlated with microbially-produced propionate. nih.govmdpi.com
Gut Microbiota Contribution Germ-free Mice Circulating C17:0 levels were not found to be significantly influenced by the presence of gut microbiota. cam.ac.ukresearchgate.net
Dietary Fiber Supplementation Rodents Feeding dietary fiber led to an increase in plasma phospholipid C17:0. nih.gov

Integration into Complex Lipid Structures

Once present in the body, whether from dietary sources or endogenous synthesis, this compound is integrated into various complex lipid structures. nih.gov Like other fatty acids, it can be esterified into neutral lipids, such as triacylglycerols (triglycerides), and polar lipids, like phospholipids (B1166683), which are fundamental components of cell membranes. nih.govsnmjournals.org

Studies have consistently shown the incorporation of this compound into plasma triglycerides and phospholipids. researchgate.netmdpi.com The analysis of fatty acid composition in plasma phospholipids is often used in research because it is thought to reflect longer-term dietary intake and endogenous metabolism, as opposed to triglycerides which are more indicative of the last meal consumed. mdpi.comfishersci.ca For example, prospective studies have measured this compound content in plasma phospholipids to assess its relationship with various health outcomes. nih.govnih.gov

Research using isolated rat livers demonstrated that when perfused with this compound, the liver rapidly takes it up and incorporates it into cholesterol esters and triacylglycerols. nih.gov This study observed the synthesis of triheptadecanoylglycerol (a triglyceride with three this compound molecules) as well as heterogeneous triacylglycerols containing one or two molecules of this compound alongside other unsaturated fatty acids. nih.gov These newly synthesized triglycerides containing this compound were then secreted into the circulating medium. nih.gov

In lipidomic analyses, this compound and its derivatives are often used as internal standards for the precise quantification of other fatty acids in biological samples, highlighting its role within the broader landscape of lipid metabolism. fishersci.caatamankimya.com The incorporation of odd-chain fatty acids like this compound into complex lipids can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs). nih.gov This allows for detailed profiling of the acyl chains within different lipid classes, such as triacylglycerols, phosphatidylcholines, and phosphatidylethanolamines. nih.gov

Table 2: this compound in Different Lipid Fractions

Lipid Fraction Biological Sample Significance of Measurement Reference
Phospholipids Plasma, Red Blood Cells Reflects long-term dietary intake and endogenous metabolism. nih.govmdpi.comnih.gov
Triglycerides Plasma, Liver Represents both recent dietary fat intake and hepatic synthesis and secretion. researchgate.netnih.gov
Cholesterol Esters Liver Indicates hepatic uptake and esterification of the fatty acid. nih.gov
Total Lipids Brain, Plasma Used for comprehensive fatty acid profiling and as an internal standard. fishersci.ca

Biological Significance and Cellular Interactions of Heptadecanoic Acid

Role as an Endogenous Metabolite Across Biological Systems

Heptadecanoic acid, also known as margaric acid, is present in various organisms as a product of their metabolic processes. atamanchemicals.comnih.gov

Mammalian Metabolic Intermediary

In mammals, this compound is considered a metabolic intermediary. nih.gov While it is primarily obtained from dietary sources, particularly ruminant fats and dairy products, evidence suggests it can also be synthesized endogenously. atamanchemicals.comnih.govhealthmatters.io The human body can produce this compound by elongating propionic acid, a short-chain fatty acid from the microbiome, or by shortening very-long-chain fatty acids through a process called α-oxidation. healthmatters.iohealthmatters.io Its presence in tissues is not solely dependent on dietary intake. For instance, the ratio of pentadecanoic acid (C15:0) to this compound in human plasma is approximately 1:2, which differs from the 2:1 ratio found in dairy fat, suggesting an endogenous production pathway. researchgate.net The liver plays a significant role in the biosynthesis of this compound, which in turn affects its circulating levels in the plasma. mdpi.com The metabolism of odd-chain fatty acids like this compound differs from that of even-chain fatty acids, as their oxidation yields a molecule of propionyl-CoA and a molecule of acetyl-CoA. healthmatters.io Propionyl-CoA can then be converted to succinyl-CoA, an intermediate in the citric acid cycle, which is crucial for energy production. nih.govhealthmatters.io

Metabolite in Aquatic Invertebrates (e.g., Daphnia magna)

This compound has been identified as a metabolite in the aquatic invertebrate Daphnia magna. atamanchemicals.comnih.govebi.ac.uk Its presence within these organisms indicates its involvement in their metabolic pathways.

Presence as an Algal Metabolite

This compound is also found as a metabolite in various species of algae. atamanchemicals.comnih.govebi.ac.uk Studies have detected its presence in Arctic microalgal strains, such as KNF0022, where it can constitute a significant portion of the total fatty acids. e-algae.org For instance, in one study, this compound methyl ester accounted for 26.58% of the total fatty acid methyl esters in the KNF0022 strain. e-algae.org It has also been identified in other microalgae like Chlorella fusca and representatives of the Chlorella-clade. e-algae.orgmdpi.com

Detection as a Bacterial Metabolite (e.g., Escherichia coli)

This compound is a known metabolite in the bacterium Escherichia coli. nih.gov Research has shown that in certain strains of E. coli, such as an unsaturated fatty acid auxotroph (K1060), the incorporation of exogenous this compound can increase to compensate for a reduction in the biosynthesis of other saturated fatty acids like palmitic acid when grown in the presence of ethanol. nih.gov This suggests a role for this compound in maintaining the composition of membrane lipids in these bacteria under specific environmental conditions. nih.gov However, some studies have found that longer-chain fatty acids, including this compound, did not inhibit persister cell formation in E. coli. jmb.or.kr

Cellular and Molecular Mechanisms

This compound has been shown to modulate key cellular processes, particularly in the context of cancer.

Modulation of Cellular Proliferation and Apoptosis in In Vitro Cancer Models

In vitro studies have demonstrated the anti-cancer effects of this compound in various cancer cell lines. It has been shown to inhibit cell proliferation, reduce colony formation, and induce apoptosis (programmed cell death). researchgate.netnih.govmedchemexpress.com

Pancreatic Cancer: In human pancreatic cancer cell lines (Panc-1 and MIA PaCa-2), this compound exhibited stronger cytotoxic effects compared to other fatty acids like pentadecanoic acid, palmitic acid, stearic acid, oleic acid, and linoleic acid. researchgate.netnih.gov It induced apoptosis in a dose-dependent manner and acted synergistically with the chemotherapeutic agent gemcitabine (B846) to reduce cell viability and promote apoptosis. researchgate.netnih.gov Notably, this compound was also effective against gemcitabine-resistant MIA PaCa-2 cells, where it inhibited the Hippo signaling pathway to induce apoptosis. researchgate.netnih.gov

Lung Cancer: In non-small-cell lung cancer (NSCLC) cells (PC-9 and gefitinib-resistant PC-9/GR), this compound significantly inhibited cell proliferation and migration while promoting apoptosis. spandidos-publications.comnih.govselleckchem.com It also enhanced the cytotoxic effects of the targeted therapy drug gefitinib. spandidos-publications.comnih.gov The mechanism of action involves the suppression of the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway. spandidos-publications.comnih.gov Treatment with this compound also led to the accumulation of 10-cis-heptadecenoic acid in these lung cancer cells. spandidos-publications.comnih.gov

The following table summarizes the observed effects of this compound on cancer cell lines in vitro:

Cell Line Cancer Type Observed Effects Molecular Mechanisms
Panc-1 Pancreatic Inhibition of proliferation, induction of apoptosis. researchgate.netnih.gov
MIA PaCa-2 Pancreatic Inhibition of proliferation, induction of apoptosis, synergistic effect with gemcitabine. researchgate.netnih.gov Inhibition of Hippo pathway. researchgate.netnih.gov
GR-MIA PaCa-2 Gemcitabine-resistant Pancreatic Inhibition of proliferation, induction of apoptosis. researchgate.netnih.gov Inhibition of Hippo pathway. researchgate.netnih.gov
PC-9 Non-small-cell lung Inhibition of proliferation and migration, induction of apoptosis, enhanced cytotoxicity of gefitinib. spandidos-publications.comnih.gov Suppression of PI3K/Akt pathway. spandidos-publications.comnih.gov
PC-9/GR Gefitinib-resistant non-small-cell lung Inhibition of proliferation and migration, induction of apoptosis, enhanced cytotoxicity of gefitinib. spandidos-publications.comnih.gov Suppression of PI3K/Akt pathway. spandidos-publications.comnih.gov

Regulation of Cellular Signaling Pathways (e.g., PI3K/Akt, JAK2/STAT3) in Cellular Systems

This compound (C17:0) has been identified as a modulator of critical intracellular signaling pathways that govern cell proliferation, survival, and inflammatory responses. Research has particularly highlighted its interaction with the PI3K/Akt and JAK2/STAT3 pathways in various cellular models.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a pivotal regulator of cell growth and survival. Studies on non-small-cell lung cancer (NSCLC) cells, including the PC-9 cell line and its gefitinib-resistant variant (PC-9/GR), have shown that this compound can suppress the activation of this pathway. nih.govspandidos-publications.com Treatment with C17:0 was observed to inhibit the phosphorylation of Akt and its downstream target, S6K, leading to significant inhibition of cell proliferation and migration, while promoting apoptosis (programmed cell death). nih.govspandidos-publications.com This anti-proliferative effect has also been noted in pancreatic cancer cell lines. researchgate.net The suppression of the PI3K/Akt/mTOR pathway is a key mechanism behind these anti-cancer effects. researchgate.netresearchgate.net

Furthermore, this compound has been shown to influence the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for mediating cellular responses to cytokines and growth factors. In a study using primary mouse hepatocytes, treatment with this compound resulted in the suppression of JAK2/STAT3 signaling. mdpi.com Specifically, stimulation with C17:0 led to significantly decreased phosphorylation levels of both JAK2 and STAT3. mdpi.com This suggests a potential anti-inflammatory and anti-proliferative role for the fatty acid in liver cells. mdpi.com

Table 1: Research Findings on this compound's Regulation of Cellular Signaling Pathways
Signaling PathwayCellular SystemObserved Effect of this compoundOutcomeSource(s)
PI3K/AktPC-9 and PC-9/GR (Non-Small-Cell Lung Cancer) CellsSuppression of Akt and S6K phosphorylation. spandidos-publications.comInhibited cell proliferation and migration; promotion of apoptosis. nih.govspandidos-publications.com nih.govspandidos-publications.com
PI3K/Akt/mTORPancreatic and Lung Cancer Cell LinesSuppression of the pathway. researchgate.netresearchgate.netAnti-proliferative and anti-cancer effects. researchgate.net researchgate.netresearchgate.net
JAK2/STAT3Primary Mouse HepatocytesSuppression of IL-6-induced JAK2 and STAT3 phosphorylation. mdpi.comPotential anti-inflammatory and anti-NAFLD effects. mdpi.com mdpi.com

Interspecies Chemical Communication

This compound also functions as a semiochemical, a molecule that mediates interactions between organisms. It plays a role in both pheromonal (intraspecific) and allomonic (interspecific) communication, particularly within insect and reptile ecology. Allomones are chemical signals that benefit the emitter but not the receiver. eolss.netplantprotection.pl

Pheromonic and Allomonic Functions in Insect and Reptile Ecology

The role of this compound as a chemical messenger is diverse, acting to attract, repel, or convey information about the sender. atamanchemicals.com

In Insect Ecology:

This compound demonstrates dual functions in insects, acting as both an attractant and a repellent. atamanchemicals.com For instance, it serves as an attractant for the Khapra beetle (Trogoderma granarium) and the yellow fever mosquito (Aedes aegypti). atamanchemicals.com Conversely, it functions as an allomone by acting as a repellent to the common house mosquito. atamanchemicals.com In studies involving the moth Heliothis virescens, this compound, while not a direct precursor to sex pheromones itself, was found to be incorporated into the triacylglycerols within the pheromone gland, indicating its presence and potential indirect role in the biochemical environment of pheromone production. nih.gov

Table 2: Pheromonic and Allomonic Roles of this compound in Insects
Insect SpeciesType of CommunicationFunction of this compoundSource(s)
Khapra Beetle (Trogoderma granarium)Pheromonal/KairomonalAttractant. atamanchemicals.com atamanchemicals.com
Yellow Fever Mosquito (Aedes aegypti)Pheromonal/KairomonalAttractant. atamanchemicals.com atamanchemicals.com
Common House MosquitoAllomonicRepellent. atamanchemicals.com atamanchemicals.com
Moth (Heliothis virescens)Biochemical ComponentIncorporated into glycerolipids in the pheromone gland. nih.gov nih.gov

In Reptile Ecology:

In reptiles, this compound is a known component of glandular secretions used for chemical signaling. It is found in the precloacal gland secretions of numerous species within the order Squamata and is used for the identification of sexual partners. atamanchemicals.com For example, in the common leopard gecko (Eublepharis macularius), skin lipids containing fatty acids like this compound are believed to serve as pheromones essential for sex recognition. atamanchemicals.comoregonstate.edu It has also been identified in the secretions of the European viper (Vipera berus) and the mental glands of the freshwater turtle Mauremys leprosa. atamanchemicals.comnih.gov

Table 3: Pheromonic Roles of this compound in Reptiles
Reptile SpeciesSource of SecretionPostulated FunctionSource(s)
Common Leopard Gecko (Eublepharis macularius)Precloacal Gland / Skin LipidsIdentification of sexual partners; sex recognition. atamanchemicals.comoregonstate.edu atamanchemicals.comoregonstate.edu
European Viper (Vipera berus)Precloacal GlandIdentification of sexual partners. atamanchemicals.com atamanchemicals.com
Freshwater Turtle (Mauremys leprosa)Mental GlandsComponent of glandular secretion, likely for chemical communication. nih.gov nih.gov

Analytical Methodologies and Research Applications of Heptadecanoic Acid

Heptadecanoic Acid as a Biomarker in Nutritional and Metabolic Research

The unique origins and metabolic pathways of this compound make it a significant biomarker in several areas of biological research. Its concentration in tissues and bodily fluids can provide insights into dietary habits, metabolic health, and the functioning of complex biological systems like the rumen.

This compound (C17:0), along with other odd-chain fatty acids like pentadecanoic acid (C15:0), is widely regarded as a biomarker for the intake of dairy fat. nih.govresearchgate.nettandfonline.com These fatty acids are produced by microbial fermentation in the rumen of ruminant animals and are subsequently incorporated into their milk and meat. nih.govgrazingguide.net Consequently, the levels of this compound in human plasma, serum, or adipose tissue can reflect the consumption of dairy products. researchgate.netnih.gov

Numerous studies have demonstrated a correlation between self-reported dairy consumption and circulating levels of odd-chain fatty acids. nih.gov However, the relationship between dairy fat intake and the concentration of this compound in serum has not been consistently clear across all studies. nih.gov For instance, in populations with high fish consumption, this compound may not be a specific biomarker for dairy intake, as fish also contains this fatty acid. nih.gov One large cohort study found a strong positive correlation between the total intake of fish and plasma concentration of this compound, while no such correlation was observed with dairy products. nih.gov

Table 1: Correlation of this compound with Dietary Intake

Dietary Source Correlation with this compound Levels Reference
Dairy Fat Generally positive, but can be inconsistent nih.govresearchgate.net

The role of this compound in metabolic health has been investigated in animal models, with some studies exploring its potential to mitigate diet-induced metabolic disorders. Epidemiological studies in humans have suggested an association between circulating C17:0 and a lower incidence of type 2 diabetes. nih.gov However, research in animal models has yielded more complex results.

In a study involving mice fed a high-fat diet, supplementation with this compound for 20 weeks did not lead to improvements in diet-induced hepatic lipid accumulation or insulin (B600854) resistance. nih.govnih.gov In fact, the study using milk fat, a source of odd-chain fatty acids, suggested a potential deterioration of liver inflammation under high-fat feeding conditions. nih.gov Another study in obese mice also found that oral supplementation with C17:0 for 90 days had no impact on body weight gain compared to non-supplemented controls. nih.gov These findings indicate that the intake of this compound may not directly mediate protective effects against certain metabolic conditions in the context of a high-fat diet in mice. nih.gov

This compound is a product of microbial activity in the rumen, the first stomach chamber of ruminant animals. grazingguide.netmdpi.com The lipids within the cell membranes of rumen bacteria contain a significant amount of odd- and branched-chain fatty acids (OBCFAs), including this compound. mdpi.com Therefore, the concentration and profile of these fatty acids in milk and meat can serve as non-invasive indicators of the fermentation processes occurring in the rumen. mdpi.com

Recent research has explored the potential of this compound as a non-invasive biomarker for certain gastrointestinal diseases. A study on chronic atrophic gastritis (CAG), a premalignant condition for gastric cancer, identified alterations in fecal metabolites and microbiota in patients compared to healthy individuals. nih.govnih.gov

The study found that this compound and pentadecanoic acid, in conjunction with specific fecal-derived gut microbiota (Erysipelotrichaceae_UCG-003 and Haemophilus), could serve as potential non-invasive biomarkers for the diagnosis of CAG. nih.govnih.govresearchgate.net This approach offers a promising alternative to invasive diagnostic methods like gastroscopy with tissue biopsy, which can cause discomfort and carry certain risks for patients. nih.govnih.gov

Application as an Internal Standard in Lipidomic Analysis

In the field of analytical chemistry, particularly in lipidomics, accuracy and precision are paramount. Internal standards are crucial for achieving reliable quantification of analytes. This compound is frequently employed as an internal standard due to its rarity in most biological samples from non-ruminant sources.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. shimadzu.com For quantification, an internal standard is added to the sample at a known concentration before sample preparation. This compound is a commonly used internal standard in this context. nih.govchromforum.org The principle is that the internal standard behaves similarly to the analytes of interest during extraction, derivatization, and analysis, thus compensating for any sample loss or variation in the analytical process. lipidmaps.org

In a typical workflow, lipids are extracted from the biological sample, and a known amount of this compound is added. nih.gov The fatty acids are then converted to their more volatile methyl ester derivatives (FAMEs) before being analyzed by GC-MS. shimadzu.com By comparing the peak area of the analytes to the peak area of the this compound internal standard, the absolute concentration of each fatty acid in the original sample can be accurately determined. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pentadecanoic acid
Propionic acid
Acetyl-CoA
Propionyl-CoA
Erysipelotrichaceae_UCG-003

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone analytical technique in the field of lipidomics for the comprehensive profiling and quantification of fatty acids, including this compound. nih.govresearchgate.net This powerful methodology combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detailed analysis of complex lipid species in various biological matrices such as plasma, serum, and tissues. nih.govsnmjournals.orgnih.gov

LC-MS offers significant advantages over traditional gas chromatography (GC) methods, as it often allows for the analysis of fatty acids in their native form with minimal sample preparation, although derivatization can be employed to enhance ionization efficiency. snmjournals.orgiaea.orgnih.gov The technique is adept at both targeted and untargeted lipidomics. In a targeted approach, specific, predefined lipids like this compound and its derivatives (collectively known as heptadecanoids) are quantified with high precision. nih.govosti.gov Untargeted approaches provide a broader snapshot of the entire lipidome, which is crucial for identifying novel biomarkers and understanding global metabolic changes. nih.govnih.gov

Methodologies typically involve reversed-phase liquid chromatography (RPLC) for the separation of fatty acids based on their hydrophobicity. nih.govosti.gov Following separation, the molecules are ionized, commonly using electrospray ionization (ESI), and then detected by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) is particularly valuable as it allows for the fragmentation of lipid ions, providing structural information and enabling the precise quantification of heptadecanoids, even at trace concentrations. nih.gov This capability is vital for studying the role of this compound as a biomarker for metabolic disorders and for assessing dietary intake of dairy fats. nih.gov

Table 1: Key Aspects of LC-MS for this compound Profiling

Feature Description Relevance to this compound Analysis
Sensitivity High sensitivity allows for the detection and quantification of low-abundance fatty acids. Crucial for measuring trace levels of this compound and its metabolites in biological samples. nih.gov
Specificity Mass spectrometry provides precise mass-to-charge ratio data, enabling confident identification of compounds. Allows for the differentiation of this compound from other isobaric lipid species.
Versatility Capable of both targeted (quantitative) and untargeted (profiling) analyses. Facilitates both the precise measurement of this compound and the discovery of new related biomarkers. nih.govosti.gov

| Sample Throughput | Modern ultra-high-performance liquid chromatography (UHPLC) systems allow for rapid analysis times. researchgate.net | Enables high-throughput screening of large sample cohorts in clinical and epidemiological research. |

Radiotracer Applications in Metabolic Imaging Research

Myocardial Fatty Acid Metabolism Assessment using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging modality that allows for the quantitative assessment of regional myocardial metabolism. By using radiolabeled analogues of natural substrates, PET can trace the metabolic fate of these molecules in the heart. snmjournals.org Since fatty acids are the primary energy source for the healthy myocardium, radiolabeled fatty acids, including derivatives of this compound, have been developed as tracers to probe cardiac metabolism in health and disease. snmjournals.orgsnmjournals.org

Alterations in myocardial fatty acid metabolism are considered sensitive biomarkers for conditions such as myocardial ischemia, heart failure, and diabetic cardiomyopathy. researchgate.netsnmjournals.org PET imaging with fatty acid tracers can visualize and quantify regional fatty acid uptake, oxidation, and esterification into complex lipids.

This compound has been labeled with the positron-emitting radionuclide Carbon-11 (¹¹C) to create tracers like [¹¹C]this compound. nih.govnih.gov When injected intravenously, the distribution and kinetics of these tracers within the heart muscle are monitored by the PET scanner. The rate at which the radioactivity clears from the myocardium is often correlated with the rate of β-oxidation. nih.govnih.gov

Several key research findings have emerged from these studies:

Metabolic Trapping: To enhance imaging, modified fatty acids have been developed. For instance, beta-methyl[1-¹¹C]this compound was synthesized to inhibit β-oxidation. nih.govatamankimya.com This "metabolic trapping" leads to the accumulation of the tracer in the myocardium, providing a clearer and more stable signal for assessing fatty acid uptake. nih.gov

Assessing Oxidation vs. Uptake: Different labeling strategies provide insights into different metabolic steps. Tracers labeled at the carboxyl (C-1) position are quickly metabolized, and the washout of ¹¹C reflects β-oxidation. In contrast, tracers like 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (FTHA), an analogue, are trapped after uptake and reflect the rate of long-chain fatty acid utilization. researchgate.netsnmjournals.orgresearchgate.net

Diagnosing Disease: In ischemic conditions, the heart's metabolism shifts from fatty acid oxidation to glucose utilization. snmjournals.org PET imaging can detect this switch by showing reduced uptake or altered kinetics of fatty acid tracers in affected myocardial regions. Similarly, in heart failure, studies using [¹⁸F]FTHA have shown that myocardial fatty acid uptake rates can be unexpectedly higher than in a normal heart, suggesting impaired energy efficiency. researchgate.netsnmjournals.org

Table 2: Comparison of Radiolabeled Fatty Acid Tracers for Myocardial PET Imaging

Tracer Radionuclide Metabolic Process Measured Key Characteristics
[1-¹¹C]Palmitate Carbon-11 Fatty acid oxidation Natural fatty acid; rapid clearance reflects β-oxidation rate. snmjournals.orgnih.gov
Beta-methyl[1-¹¹C]this compound Carbon-11 Fatty acid uptake Modified to inhibit β-oxidation, leading to metabolic trapping and retention in the myocardium. nih.govatamankimya.com
14(R,S)-[¹⁸F]FTHA Fluorine-18 Fatty acid utilization/β-oxidation A metabolically trapped analogue; radioactivity accumulation reflects the rate of β-oxidation. researchgate.netresearchgate.net

| 17-(¹¹C)-heptadecanoic acid | Carbon-11 | Fatty acid oxidation | Omega-labeled tracer; allows tracking of the fatty acid through multiple β-oxidation cycles. |

Research into Synthetic and Biosynthetic Production Methodologies

Chemical Synthesis of this compound and its Derivatives for Research Purposes

The availability of pure this compound and its derivatives is essential for research, where it serves as an analytical standard, a biomarker for dairy fat intake, and a precursor for more complex molecules. snmjournals.org Several chemical synthesis routes have been established for its production.

Traditional methods for synthesizing this compound include:

Saponification: This process involves the hydrolysis of triglycerides that contain heptadecanoate esters, which are found in trace amounts in some natural fats. The hydrolysis is carried out using a strong base, followed by acidification to liberate the free fatty acid. nih.govsnmjournals.org

Oxidation of Hydrocarbons: this compound can be synthesized by the controlled oxidation of long-chain hydrocarbons or alcohols that possess the corresponding 17-carbon backbone. nih.govsnmjournals.org

Kolbe Electrolysis: This electrochemical method can produce this compound through the decarboxylative dimerization of the sodium salt of hexadecanoic acid (palmitic acid). nih.gov

For specialized research applications, particularly in metabolic studies, the synthesis of isotopically labeled derivatives is crucial. For example, the synthesis of 17-(¹¹C)-heptadecanoic acid for PET imaging was accomplished by coupling ¹¹C-methyliodide to a t-butyl-15-hexadecanoate precursor. iaea.orgresearchgate.net This multi-step synthesis requires careful control of reaction conditions to incorporate the short-lived radioisotope efficiently. iaea.org this compound derivatives, such as its methyl ester, are also synthesized for use as internal standards in quantitative analytical methods like GC-MS and LC-MS, ensuring the accuracy of fatty acid measurements in biological samples. wur.nl

Biosynthetic Engineering for Odd-Chain Fatty Acid Production (e.g., Oleaginous Yeast Systems)

The microbial production of odd-chain fatty acids (OCFAs) using metabolically engineered oleaginous yeast, such as Yarrowia lipolytica, represents a sustainable and scalable alternative to chemical synthesis. nih.govsnmjournals.org These yeasts are natural lipid accumulators and can be genetically modified to produce significant quantities of specific fatty acids, including this compound and its unsaturated counterpart, heptadecenoic acid. researchgate.netiaea.org

The core principle of OCFA biosynthesis in yeast involves redirecting the fatty acid synthesis pathway. Normally, fatty acid synthesis starts with the two-carbon precursor acetyl-CoA, leading to even-chain fatty acids. To produce OCFAs, the three-carbon precursor propionyl-CoA is used as the starting block. researchgate.netiaea.org

Key strategies in the biosynthetic engineering of Y. lipolytica include:

Precursor Feeding: The most direct method to induce OCFA production is to supplement the fermentation medium with propionate (B1217596). nih.govresearchgate.net The yeast cells uptake the propionate and convert it into propionyl-CoA, which then enters the fatty acid synthesis pathway. Researchers have optimized the concentrations of propionate and other carbon sources (like glucose or acetate) to maximize the yield of OCFAs, with some studies achieving an OCFA content of over 67% of total fatty acids. nih.gov

Genetic Engineering: To enhance the efficiency of OCFA production, specific genes in the yeast's metabolic pathways are overexpressed. For example, overexpressing the gene for Δ9 fatty acid desaturase (YlOLE1) has been shown to significantly increase the production of cis-9-heptadecenoic acid (C17:1), which became the major OCFA produced in the engineered strain. nih.govsnmjournals.org

De Novo Synthesis: A more advanced approach involves engineering the yeast to produce propionyl-CoA de novo from common sugars like glucose, eliminating the need for expensive propionate supplementation. This requires the introduction of complex, multi-gene metabolic pathways to generate the propionyl-CoA precursor from central metabolism. researchgate.net

Table 3: Research Findings in Biosynthetic Production of OCFAs in Y. lipolytica

Engineering Strategy Precursor(s) Key Genes Modified Primary OCFA Product Reference
Precursor Feeding & Optimization Sodium Propionate, Sodium Acetate YlOLE1, YlDGA2 (overexpressed) cis-9-heptadecenoic acid (C17:1) nih.gov
Fed-batch Co-feeding Strategy Propionate, Glucose Not specified Heptadecenoic acid (C17:1) snmjournals.org

Radiochemical Synthesis for Tracer Development

The development of radiotracers for PET and SPECT imaging requires specialized radiochemical synthesis techniques to incorporate a radionuclide into a biologically active molecule like this compound. The synthesis must be rapid, efficient, and yield a product of high purity, especially given the short half-lives of common positron emitters like Carbon-11 (t½ ≈ 20.4 minutes). snmjournals.orgnih.gov

For this compound-based tracers, synthesis strategies have focused on labeling specific positions on the fatty acid chain to probe different aspects of its metabolism.

Omega (ω) Labeling with ¹¹C: A significant achievement in tracer development was the synthesis of 17-(¹¹C)-heptadecanoic acid, where the terminal carbon atom is labeled. nih.govresearchgate.netsnmjournals.org This was accomplished through a multi-step chemical process, with the key radiolabeling step involving the coupling of ¹¹C-methyliodide ([¹¹C]CH₃I), a common ¹¹C synthon, to a precursor molecule (t-butyl-15-hexadecanoate). nih.govresearchgate.net The final product is then purified using methods like high-performance liquid chromatography (HPLC). This omega-labeling strategy is advantageous because the ¹¹C-label remains on the fatty acid backbone through seven cycles of β-oxidation, only being released as a labeled three-carbon propionyl fragment at the end. snmjournals.org This allows for the study of the complete oxidation process.

Carboxyl (C-1) Labeling with ¹¹C: An alternative approach is to label the carboxyl group of the fatty acid. This has been done for derivatives like beta-methyl[1-¹¹C]this compound. nih.gov In this case, the ¹¹C label is incorporated as part of the carboxylic acid functional group. This method is useful for tracking the initial uptake and trapping of the fatty acid in tissues like the myocardium, especially when β-oxidation is inhibited by structural modification of the tracer. snmjournals.orgnih.gov

Labeling with other Radionuclides: Besides Carbon-11, other radionuclides have been used. For instance, fatty acids have been labeled at the omega-position with Iodine-123 (¹²³I) for use in SPECT imaging. iaea.org More recently, methods for labeling fatty acid derivatives with Gallium-67 (⁶⁷Ga) have also been explored. plos.org

These radiochemical syntheses are typically performed in automated synthesis modules to handle the high levels of radioactivity safely and to ensure reproducible production of the radiopharmaceutical-grade tracer for preclinical and clinical research. nih.gov

Emerging Research Areas and Future Directions in Heptadecanoic Acid Studies

Elucidation of Novel Biological Roles and Mechanistic Pathways

Recent studies are moving beyond heptadecanoic acid's role as a simple biomarker for dairy intake to uncover its active participation in significant biological pathways. atamankimya.com Research has linked this fatty acid to metabolic health, cancer suppression, and inflammatory responses.

A pivotal area of research is its impact on metabolic syndrome and type 2 diabetes. Studies in bottlenose dolphins have shown that higher blood levels of this compound are associated with lower insulin (B600854) and triglycerides. sciencedaily.com In a targeted study, dolphins with metabolic syndrome indicators showed normalization of insulin, glucose, and triglycerides after being fed a diet rich in this compound for six months. sciencedaily.com This research also highlighted a corresponding decrease in blood ferritin levels, a precursor to metabolic syndrome. sciencedaily.com Observational studies in humans have similarly found that odd-chain saturated fatty acids, including this compound, are inversely associated with incident type 2 diabetes. mdpi.com

In the context of oncology, this compound has demonstrated potential anti-tumor activity. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). medchemexpress.com Specifically, in studies on non-small-cell lung cancer (NSCLC) cells, including those resistant to the drug gefitinib, this compound significantly inhibited cell proliferation and migration. researchgate.netnih.govspandidos-publications.com The primary mechanism appears to be the suppression of the PI3K/Akt signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer. medchemexpress.comresearchgate.netnih.govspandidos-publications.com Similar anti-proliferative effects have been observed in pancreatic cancer cell lines, where it also enhanced the efficacy of the chemotherapy drug gemcitabine (B846). researchgate.net

Biological System Observed Effect of this compound Potential Mechanistic Pathway Reference
Bottlenose DolphinsReversal of metabolic syndrome indicators (↓ insulin, glucose, triglycerides, ferritin)Not fully elucidated, linked to fatty acid metabolism. sciencedaily.com
Human Cohort StudiesLower risk of developing type 2 diabetes.Not fully elucidated. mdpi.com
Non-Small-Cell Lung Cancer CellsInhibition of cell proliferation and migration, induction of apoptosis.Suppression of PI3K/Akt signaling pathway. medchemexpress.comresearchgate.netnih.govspandidos-publications.com
Pancreatic Cancer CellsCytotoxic effects, enhanced chemosensitivity to gemcitabine.Inhibition of the Hippo pathway, induction of apoptosis. researchgate.net

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

The growing interest in this compound has spurred the development and refinement of analytical methods for its detection and quantification. Historically, its low concentration in human samples made it a useful internal standard in gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis. mdpi.comatamankimya.com However, its recognition as a bioactive molecule demands more sensitive and sophisticated techniques for comprehensive metabolomic and lipidomic profiling.

Modern analytical platforms, such as ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS), have significantly improved the resolution and sensitivity of lipid analysis, allowing for more accurate quantification of low-abundance fatty acids like this compound. mdpi.com

A notable advancement is in the field of medical imaging. The fatty acid analogue 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) is used as a tracer in Positron Emission Tomography (PET) to quantify fatty acid uptake in tissues. nih.gov Recently, a new, improved radiometabolite analysis method has been developed to more accurately measure the parent fraction of [¹⁸F]FTHA in plasma, which is crucial for the kinetic modeling of tissue fatty acid uptake. nih.gov This technique is vital for studying fatty acid metabolism in various physiological states, such as fasting versus postprandial conditions. nih.gov

Analytical Technique Application in this compound Research Significance Reference
Gas Chromatography-Mass Spectrometry (GC-MS)Traditional use as an internal standard; quantification in biological samples.Serves as a reference compound for identifying and quantifying other fatty acids. atamankimya.com
UPLC-HRMSHigh-resolution, sensitive quantification for lipidome variations.Enables more precise study of low-concentration fatty acids and their roles in disease. mdpi.com
PET with [¹⁸F]FTHA TracerNon-invasive imaging and quantification of fatty acid uptake in living organisms.Allows for dynamic assessment of fatty acid metabolism in various tissues and conditions. nih.gov

Comparative Lipidomics and Metabolomics in Diverse Biological Systems

Comparative studies across different species and biological states are providing critical insights into the sources and functions of this compound. These analyses reveal how its levels vary and hint at its fundamental roles in biology.

In a comparative study of cheetahs, free-ranging individuals were found to have significantly higher serum concentrations of this compound than those in captivity, suggesting a dietary or environmental influence on its levels. researchgate.net The most well-documented source is from ruminant-derived products. atamankimya.com Consequently, the level of this compound in human subcutaneous adipose tissue is considered a reliable biomarker of long-term dairy fat intake in populations with high consumption of these products. atamankimya.com

Interestingly, the ratio of pentadecanoic acid (C15:0) to this compound (C17:0) in human plasma is approximately 1:2, which contradicts the roughly 2:1 ratio found in dairy fat. mdpi.com This discrepancy suggests the possibility of an endogenous metabolic pathway for odd-chain fatty acid production in humans, potentially through α-oxidation or synthesis from propionate (B1217596). mdpi.comhealthmatters.io

Metabolomic studies have also identified this compound in a wide range of organisms, including bacteria like Escherichia coli, invertebrates such as Daphnia magna, and various algae, indicating a widespread presence across different biological kingdoms. nih.gov Furthermore, untargeted serum metabolomics in patients with Sjögren's syndrome revealed increased levels of this compound compared to healthy controls, suggesting its involvement in autoimmune or inflammatory processes. clinexprheumatol.org

Organism/System Finding Related to this compound (C17:0) Implication Reference
HumansC15:0 to C17:0 plasma ratio (1:2) differs from dairy fat (2:1).Suggests potential for endogenous production. mdpi.com
Humans (Sjögren's Syndrome)Increased serum levels compared to healthy individuals.Potential involvement in autoimmune/inflammatory pathways. clinexprheumatol.org
Bottlenose DolphinsHigher blood levels associated with better metabolic health.Highlights its beneficial role in metabolism. sciencedaily.com
CheetahsHigher serum levels in free-ranging vs. captive animals.Suggests dietary/environmental influence on C17:0 levels. researchgate.net
RuminantsA primary dietary source for humans.Links dairy and meat consumption to C17:0 intake. atamankimya.com
Escherichia coli, AlgaeA known metabolite.Demonstrates its presence across different biological kingdoms. nih.gov

Investigation of Cross-Kingdom Metabolic Interactions Involving this compound

The origins of this compound in the food chain highlight complex metabolic interactions between different biological kingdoms, particularly between microbes and animals. The primary pathway for its synthesis begins in the gut of ruminant animals, such as cows and sheep. healthmatters.io

Bacteria within the rumen ferment dietary fiber, producing large quantities of propionate (a three-carbon compound). healthmatters.io This propionate is absorbed by the ruminant and can be used as the initial building block for the synthesis of odd-chain fatty acids, including this compound. healthmatters.io This fatty acid is then incorporated into the animal's tissues and milk fat, subsequently entering the human diet. atamankimya.com

There is also speculation that bacteria in the human gut could produce sufficient amounts of propionate to contribute to the body's pool of odd-chain fatty acids, though this is less established than the ruminant pathway. healthmatters.io Beyond the microbial-animal connection, this compound is also a natural constituent of various plants, such as Erythrina crista-galli, and has been identified in fungi. atamankimya.comresearchgate.net These cross-kingdom transfers and syntheses underscore the intricate web of metabolic relationships that determine the availability and, ultimately, the biological impact of this compound.

Q & A

Q. What methodologies are commonly employed to quantify heptadecanoic acid in biological samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is widely used. Prior to analysis, derivatization (e.g., silylation with BSTFA) is required to enhance volatility and detection sensitivity . Internal standards like L-2-chlorophenylalanine are critical for batch quality control, while this compound itself may serve as a reference for fatty acid data normalization . Protocols should include triplicate runs and validation against certified reference materials to ensure precision.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Avoid inhalation of aerosols and direct skin contact. Use personal protective equipment (PPE) such as gloves and lab coats. In case of skin exposure, wash immediately with soap and water; for eye contact, irrigate for 15 minutes and seek medical advice . Store away from ignition sources and ensure proper ventilation to minimize dust accumulation .

Q. How can researchers validate analytical methods for this compound quantification?

Method validation requires assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day variability), and recovery rates. Cross-validate results using orthogonal techniques (e.g., GC vs. LC-MS) and compare with established protocols in literature . Include quality control samples in each batch to monitor instrument stability .

Advanced Research Questions

Q. What challenges arise in detecting this compound in complex matrices, and how can they be mitigated?

Matrix interference from lipids or co-eluting compounds can obscure detection. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for purification. Optimize derivatization conditions (e.g., temperature, reaction time) to maximize yield. Use high-resolution MS (HRMS) to resolve isobaric interferences and confirm identity via spectral libraries (e.g., NIST) .

Q. How should contradictions in reported this compound concentrations across studies be addressed?

Discrepancies may stem from differences in extraction methods, instrumental calibration, or biological variability. Conduct meta-analyses to identify systematic biases. Replicate experiments under standardized conditions, reporting detailed methodologies (e.g., derivatization agents, column specifications) to enhance reproducibility . Statistical tools like ANOVA can assess significance of inter-study variability .

Q. What is the role of this compound as an internal standard in metabolomics studies?

this compound is used to monitor extraction efficiency and instrument performance in GC/TOFMS workflows. It normalizes batch-to-batch variability and corrects for matrix effects. However, its suitability depends on the absence of endogenous this compound in the sample matrix, which must be confirmed prior to application .

Q. How can isotopic labeling advance the study of this compound’s metabolic pathways?

Stable isotope-labeled this compound (e.g., 13C^{13}\text{C}-labeled) enables tracing of β-oxidation, elongation, or incorporation into complex lipids. Use pulse-chase experiments combined with MS imaging to spatially resolve metabolic fates in tissues. Data should be analyzed via kinetic modeling to quantify turnover rates .

Q. What statistical approaches are appropriate for analyzing interspecies variability in this compound levels?

Multivariate analysis (e.g., PCA or PLS-DA) can identify species-specific lipid profiles. Pairwise comparisons (e.g., t-tests with Bonferroni correction) assess significance of concentration differences. Report effect sizes and confidence intervals to contextualize biological relevance .

Q. Methodological Notes

  • Experimental Design : Include negative controls (solvent blanks) and spike-recovery experiments to validate extraction efficiency .
  • Data Reporting : Raw data should be deposited in public repositories (e.g., MetaboLights), with processed data summarized in tables including mean ± SD and p-values .
  • Contradiction Resolution : Use sensitivity analyses to evaluate the impact of methodological variables (e.g., derivatization time) on reported concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.